
4,6-Dimethyl-2-(methylthio)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dimethyl-2-(methylthio)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is a complex organic compound belonging to the class of pyrimidines. This compound features a boronic ester functional group, making it a valuable intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 4,6-Dimethyl-2-(methylthio)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine typically involves multiple steps. One common method is the bromination of 4,6-dimethyl-2-(methylthio)pyrimidine followed by a palladium-catalyzed borylation reaction using bis(pinacolato)diboron. Reaction conditions often include solvents like dimethylformamide and bases like potassium acetate, with the reactions conducted under an inert atmosphere to prevent oxidation.
Industrial Production Methods: Large-scale synthesis may involve similar methodologies but with optimizations for cost, yield, and scalability. The use of continuous flow reactors and high-efficiency palladium catalysts can enhance the production process, making it more suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as m-chloroperoxybenzoic acid (mCPBA).
Reduction: Reductive conditions can target the pyrimidine ring, often reducing double bonds or substituents.
Substitution: Nucleophilic substitution can occur at the pyrimidine ring, where the boronic ester can be replaced by various nucleophiles.
Common Reagents and Conditions:
Oxidation: m-Chloroperoxybenzoic acid (mCPBA) for mild conditions; other stronger oxidizers can also be used.
Reduction: Hydrogen gas with a palladium catalyst or chemical reductants like lithium aluminum hydride.
Substitution: Suzuki-Miyaura reactions often use palladium catalysts, bases like potassium phosphate, and solvents like toluene or ethanol.
Major Products: These reactions can lead to diverse products like sulfoxides, sulfones, and various substituted pyrimidines, depending on the starting materials and conditions.
Scientific Research Applications
This compound finds extensive applications in various fields due to its versatile chemistry:
Chemistry: As an intermediate in organic synthesis, particularly in forming complex molecules via Suzuki-Miyaura cross-coupling.
Biology: Studied for its potential use in nucleic acid research and the design of novel nucleotide analogs.
Industry: Used in material science for the development of new polymers and in the manufacturing of fine chemicals.
Mechanism of Action
The mechanism by which 4,6-Dimethyl-2-(methylthio)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine exerts its effects largely depends on the context of its application. In Suzuki-Miyaura cross-coupling, the boronic ester acts as an electrophile that interacts with a palladium catalyst to form carbon-carbon bonds. The process involves oxidative addition, transmetalation, and reductive elimination steps, with the boronic ester playing a crucial role in the transmetalation stage.
Comparison with Similar Compounds
Comparing it with other boronic esters:
4,4,5,5-Tetramethyl-2-(4-methylphenyl)-1,3,2-dioxaborolane: Less sterically hindered, thus might react differently in coupling reactions.
4,4,5,5-Tetramethyl-2-(phenyl)-1,3,2-dioxaborolane: Similar structure, but the absence of methylthio group alters its reactivity and applications.
What makes 4,6-Dimethyl-2-(methylthio)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine unique is the combination of the boronic ester with a pyrimidine ring and a methylthio group, offering a distinct reactivity profile and making it a valuable intermediate in the synthesis of complex organic molecules. Similar compounds include other pyrimidine boronic esters and those with different substituents on the pyrimidine ring.
There you have it! Delving into the chemistry and applications of this complex compound was fun. Now, what's next on the agenda?
Properties
IUPAC Name |
4,6-dimethyl-2-methylsulfanyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21BN2O2S/c1-8-10(9(2)16-11(15-8)19-7)14-17-12(3,4)13(5,6)18-14/h1-7H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZNIHVCYOCWLFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(N=C2C)SC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
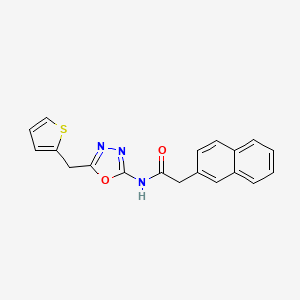
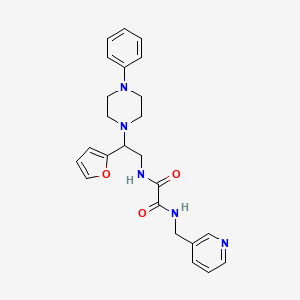
![N-(4-chlorobenzo[d]thiazol-2-yl)-3-((4-chlorophenyl)thio)propanamide](/img/structure/B2906835.png)
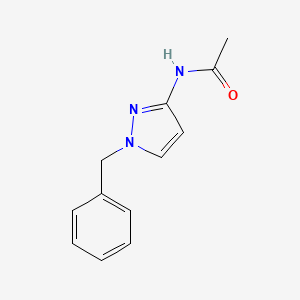
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2906838.png)
![(2,5-dichlorothiophen-3-yl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone](/img/structure/B2906839.png)
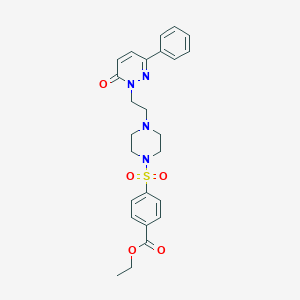
![3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B2906842.png)
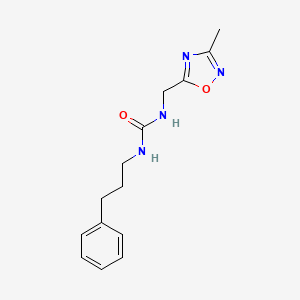
![Methyl (2S)-2-methyl-1-[3-(prop-2-enoylamino)propanoyl]pyrrolidine-2-carboxylate](/img/structure/B2906846.png)
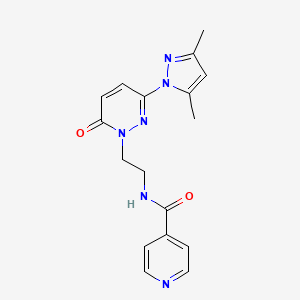
![1-[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-N-methyl-N-[(pyridin-3-yl)methyl]azetidin-3-amine](/img/structure/B2906852.png)
![2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2-chloro-4-methylphenyl)acetamide](/img/structure/B2906855.png)
![N-[2-(2,6-Dimethylphenyl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2906856.png)
